molecular formula C17H16N2O3S B2672451 3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797341-10-6

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2672451
CAS No.: 1797341-10-6
M. Wt: 328.39
InChI Key: XRDOAKBOQCWBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heterocyclic compound with one sulfur atom . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and the formula C4H4S . The molecular mass is 84.14 g/mol .


Chemical Reactions Analysis

Thiophene derivatives have been used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical and Chemical Properties Analysis

Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] derivatives has been motivated by their potential as central nervous system agents. Studies have shown that certain derivatives exhibit marked inhibition of tetrabenazine-induced ptosis, which is a common effect of antidepressants, indicating their potential utility in this area. Modifications to the spiro[isobenzofuran-1,4'-piperidine] moiety, such as the introduction of large nitrogen substituents or C-3 substituents greater than hydrogen, have been found to significantly impact their antitetrabenazine activity, suggesting a careful structural consideration is required to maintain or enhance their bioactivity (Bauer et al., 1976; Klioze et al., 1977).

Sigma Ligands with High Affinity

Research into spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds has highlighted their potential as sigma ligands with subnanomolar affinity, especially for the sigma 2 binding site. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds have been extensively studied, revealing the critical role of the N-substituent in affinity and selectivity. Compounds with specific N-substituents have demonstrated high affinity for sigma 2 binding sites with significant selectivity over sigma 1 binding sites. These findings are crucial for the development of selective sigma receptor modulators, which could have implications in neuropharmacology and potentially in the treatment of certain psychiatric disorders (Moltzen et al., 1995).

Novel Heterocyclic Constructions

The compound and its derivatives have been used as precursors in the synthesis of novel heterocyclic compounds, demonstrating the versatility of the spiro[isobenzofuran-1,4'-piperidine] framework in medicinal chemistry. These synthetic efforts have led to the creation of compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. Such research underscores the potential of these compounds in the development of new therapeutic agents with broad applications in disease treatment (Ukhin et al., 2015; Abu‐Hashem et al., 2020).

Mechanism of Action

While the specific mechanism of action for your compound is not available, thiophene-based analogs have been reported to possess a wide range of therapeutic properties . For example, they exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

While specific safety and hazards information for your compound is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar compounds .

Future Directions

Thiophene and its derivatives continue to attract great interest in industry and academia due to their wide range of applications . They are remarkably effective compounds with respect to their biological and physiological functions , suggesting potential for future research and development.

Properties

IUPAC Name

3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15-12-4-1-2-5-13(12)17(22-15)7-9-19(10-8-17)16(21)18-14-6-3-11-23-14/h1-6,11H,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDOAKBOQCWBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.